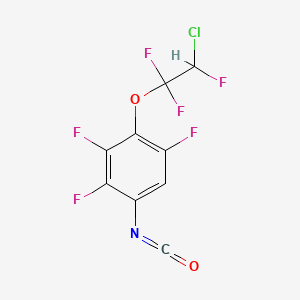
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- is a complex organic compound characterized by the presence of multiple halogen atoms and an isocyanate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a suitable benzene derivative under controlled conditions to introduce the trifluoroethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and continuous flow reactors to maintain precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include substituted benzene derivatives, ureas, and carbamates, depending on the specific reaction pathway and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials for electronics.
Wirkmechanismus
The mechanism of action of Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- involves its interaction with molecular targets through its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The trifluoroethoxy and trifluoro groups may also influence the compound’s lipophilicity and electronic properties, affecting its overall behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-chloro-1,1,2-trifluoroethoxy)-benzoic acid
- 4-(2-chloro-1,1,2-trifluoroethoxy)-benzoic acid
- Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
- Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate
Uniqueness
Benzene, 2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanato- is unique due to the presence of multiple trifluoro groups and an isocyanate group, which impart distinct reactivity and properties compared to its analogs. These features make it particularly valuable for specific applications in chemical synthesis and materials science .
Eigenschaften
CAS-Nummer |
144039-22-5 |
|---|---|
Molekularformel |
C9H2ClF6NO2 |
Molekulargewicht |
305.56 g/mol |
IUPAC-Name |
2-(2-chloro-1,1,2-trifluoroethoxy)-1,3,4-trifluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C9H2ClF6NO2/c10-8(14)9(15,16)19-7-3(11)1-4(17-2-18)5(12)6(7)13/h1,8H |
InChI-Schlüssel |
FXTBVKKSVBJQKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)OC(C(F)Cl)(F)F)F)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


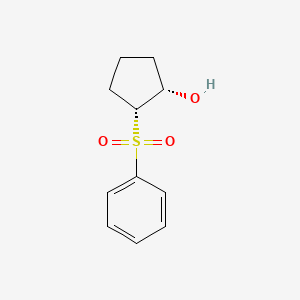
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
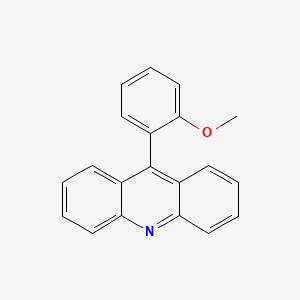
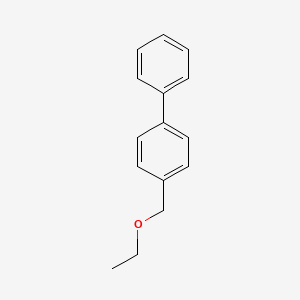
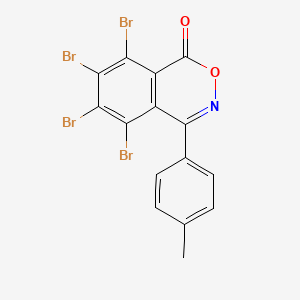
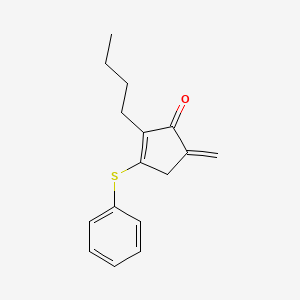
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)

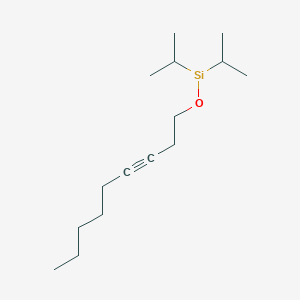

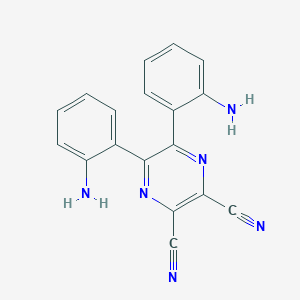
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
